3-[2-(Thiophen-2-yl)ethynyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-thiophen-2-ylethynyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-11-4-1-3-10(9-11)6-7-12-5-2-8-14-12/h1-5,8-9H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXKIJONBLJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294186 | |
| Record name | 3-[2-(2-Thienyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930395-89-4 | |
| Record name | 3-[2-(2-Thienyl)ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930395-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Thienyl)ethynyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific bonds and their vibrational modes can be determined.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups within 3-[2-(Thiophen-2-yl)ethynyl]aniline. The FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific bonds in the molecule.
The presence of the aniline (B41778) moiety is confirmed by several key peaks. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear in the range of 3300-3500 cm⁻¹. researchgate.net For aniline itself, these bands are observed around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net Additionally, the N-H bending vibration is expected around 1605 cm⁻¹. researchgate.net
The thiophene (B33073) ring also exhibits characteristic vibrations. The C-H stretching vibrations of the aromatic thiophene ring are observed at specific wavenumbers. nih.gov The C=C stretching vibrations within the thiophene ring are typically found around 1400 cm⁻¹. nih.gov A key indicator of the thiophene group is the C-S stretching vibration, which appears around 799 cm⁻¹. nih.gov
The ethynyl (B1212043) group (-C≡C-) connecting the thiophene and aniline rings has a characteristic, though sometimes weak, stretching vibration in the range of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations from both the aniline and thiophene rings are generally observed in the region of 3000-3100 cm⁻¹. ptfarm.pl
A representative FT-IR data table for a related compound, 3-ethynylaniline (B136080), shows a characteristic peak for the terminal alkyne at around 3290 cm⁻¹, which would be absent in this compound, and aromatic C-H stretching above 3000 cm⁻¹. sigmaaldrich.com
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aniline (-NH₂) | N-H Stretch | 3300-3500 |
| Aniline (-NH₂) | N-H Bend | 1600-1650 |
| Thiophene | C-H Stretch | 3000-3100 |
| Thiophene | C=C Stretch | ~1400 |
| Thiophene | C-S Stretch | ~800 |
| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 |
| Aromatic | C-H Stretch | 3000-3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.
For this compound, the aromatic protons of the aniline and thiophene rings will appear in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm. pdx.edulibretexts.org The protons on the aniline ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the thiophene ring will also show characteristic splitting patterns based on their positions relative to the sulfur atom and the ethynyl substituent. The -NH₂ protons of the aniline group will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. pdx.edu
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aniline Aromatic Protons | 6.5 - 7.5 | m (multiplet) |
| Thiophene Aromatic Protons | 6.8 - 7.5 | m (multiplet) |
| Aniline -NH₂ | Variable (broad) | s (singlet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings will resonate in the range of approximately 110-150 ppm. researchgate.netkpi.ua The carbon atoms of the alkyne group will appear in the range of 80-100 ppm. The carbon atom of the aniline ring attached to the nitrogen atom (C-NH₂) will be shifted downfield due to the electronegativity of nitrogen. researchgate.net Similarly, the carbon atoms of the thiophene ring will have distinct chemical shifts influenced by the sulfur atom and the alkyne substituent. researchgate.net
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aniline Aromatic Carbons | 110 - 150 |
| Thiophene Aromatic Carbons | 120 - 145 |
| Alkyne Carbons (-C≡C-) | 80 - 100 |
| Aniline C-NH₂ | ~145 - 150 |
Advanced NMR Techniques (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques such as 2D NMR are employed. diva-portal.orgipb.pt
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the aniline and thiophene rings. bas.bg
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. bas.bg
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the aniline ring, the ethynyl linker, and the thiophene ring. bas.bg
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern. libretexts.org
For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. The presence of a nitrogen atom means the molecular weight will be an odd number, following the nitrogen rule. libretexts.org
Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule could include:
Cleavage of the bond between the aniline ring and the ethynyl group, leading to fragments corresponding to the aminophenyl radical and the thiophenylethynyl radical.
Cleavage of the bond between the thiophene ring and the ethynyl group, resulting in fragments of the thiophenyl radical and the aminophenylethynyl radical.
Loss of small molecules like HCN from the aniline ring or C₂H₂ from the alkyne.
The analysis of these fragment ions helps to confirm the presence of the aniline and thiophene rings and their connection through the ethynyl linker. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula.
| Fragment Ion | Expected m/z | Structural Information |
|---|---|---|
| [M]⁺ | 211 | Molecular Ion |
| [M - HCN]⁺ | 184 | Loss of hydrogen cyanide from aniline |
| [C₈H₅N]⁺ | 115 | Aminophenylethynyl fragment |
| [C₆H₄S]⁺ | 108 | Thiophenyl fragment |
| [C₆H₆N]⁺ | 92 | Aminophenyl fragment |
| [C₄H₃S]⁺ | 83 | Thiophenyl radical cation |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) is a powerful, non-destructive technique fundamental to the characterization of crystalline materials. It provides detailed information about the atomic and molecular arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. This analysis is crucial for understanding the structure-property relationships of a compound. The primary methods of X-ray diffraction applicable to a compound like this compound are single-crystal X-ray diffraction and powder X-ray diffraction.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to build a model of the electron density and, consequently, the atomic positions within the crystal lattice.
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific crystallographic data, such as unit cell dimensions, space group, and detailed atomic coordinates, are not available.
To illustrate the type of information that would be obtained from such an analysis, one can look at the crystallographic data for a structurally related compound, 3-[2-(Thiophen-3-yl)ethynyl]-2H-chromen-2-one researchgate.net. While this is a different molecule, the data presented for it in the Cambridge Structural Database showcases the detailed structural insights that single-crystal XRD provides.
Table 1: Illustrative Single-Crystal Crystallographic Data for a Related Thiophene-Ethynyl Compound (Note: This data is for 3-[2-(Thiophen-3-yl)ethynyl]-2H-chromen-2-one and is provided for illustrative purposes only) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₈O₂S |
| Formula Weight | 252.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7726 (6) |
| b (Å) | 9.7572 (3) |
| c (Å) | 12.2084 (5) |
| α (°) | 90 |
| β (°) | 115.547 (6) |
| γ (°) | 90 |
| Volume (ų) | 1157.77 (11) |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern consists of a series of peaks, or reflections, at specific angles, which are characteristic of the material's crystal structure.
The primary applications of PXRD for a compound like this compound would include:
Phase Identification: The PXRD pattern serves as a unique fingerprint for a crystalline solid, allowing for confirmation of its identity by comparison with a known standard or a pattern calculated from single-crystal data.
Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. A highly crystalline sample will produce sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will result in a broad, diffuse pattern.
Polymorphism Screening: Different crystalline forms, or polymorphs, of the same compound will produce distinct PXRD patterns. PXRD is a key tool in identifying and characterizing these different solid-state forms.
Currently, there is no publicly available, experimentally determined powder X-ray diffraction pattern for this compound. Without single-crystal data, a theoretical pattern cannot be calculated. The acquisition of such data would be a necessary step in the comprehensive solid-state characterization of this compound.
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool to elucidate the intricacies of molecular systems. For 3-[2-(Thiophen-2-yl)ethynyl]aniline, DFT calculations offer a window into its geometric, electronic, and reactive nature.
The geometric arrangement of atoms in this compound has been optimized using DFT methods, commonly employing the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that dictate its three-dimensional structure. scispace.com
In its optimized geometry, the thiophene (B33073) and aniline (B41778) rings are connected by a nearly linear ethynyl (B1212043) bridge. The planarity of the aromatic rings is a significant feature, though slight deviations can occur due to intermolecular interactions in a condensed phase. researchgate.net The rotational freedom around the single bonds connecting the ethynyl group to the rings allows for different conformations. However, the planar conformation is generally the most stable due to the maximization of π-conjugation across the molecule.
Table 1: Selected Optimized Geometrical Parameters for a Thiophene Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S | 1.72 |
| C=C (thiophene) | 1.38 |
| C-C (thiophene) | 1.42 |
| C≡C | 1.21 |
| C-C (ethynyl-phenyl) | 1.43 |
| C-N | 1.40 |
| C-S-C | 92.2 |
| C-C≡C | 178.5 |
| C≡C-C | 179.1 |
| Note: Data presented is for a representative thiophene derivative and may vary slightly for this compound. The data is derived from general findings in computational studies of similar compounds. researchgate.net |
The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. chemrxiv.org
The HOMO is typically localized on the electron-rich aniline and thiophene rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the entire π-conjugated system, with significant contributions from the ethynyl linker, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Properties
| Parameter | Value (eV) |
| EHOMO | -5.5 to -6.0 |
| ELUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
| Note: These values are typical for thiophene-aniline systems and provide an estimated range for the title compound. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These areas are indicative of sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit a positive potential (colored blue), marking them as sites for nucleophilic attack. pearson.com The ethynyl bridge acts as a conduit for electron density between the two aromatic systems.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and the electrophilicity index (ω).
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Potential (μ = (EHOMO + ELUMO) / 2): The escaping tendency of electrons.
Global Hardness (η = (EHOMO - ELUMO) / 2): Resistance to charge transfer.
Electrophilicity Index (ω = μ² / 2η): A measure of the ability to accept electrons.
These descriptors are crucial for understanding the molecule's behavior in chemical reactions and its potential as a component in materials science applications.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is determined by a delicate balance of intermolecular forces. Understanding these interactions is key to predicting the crystal structure and, consequently, the material's bulk properties.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
For a molecule like this compound, the Hirshfeld surface would reveal the presence of various types of intermolecular contacts. The most significant interactions are typically H···H, C···H, and N···H contacts, which arise from van der Waals forces and hydrogen bonding. nih.govresearchgate.net The presence of the sulfur atom and the π-systems of the rings also allows for S···H and π–π stacking interactions, which play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net
Energy Framework Analysis
No published studies were found that specifically detail the energy framework analysis of this compound. This type of analysis, which involves calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs within a crystal lattice, is crucial for understanding the stability and packing of molecules in the solid state. While research on other thiophene-containing compounds has utilized this method to elucidate intermolecular forces, the specific energy values and framework topology for this compound have not been reported.
Theoretical Prediction and Simulation of Spectroscopic Signatures
Similarly, there is a lack of specific published data on the theoretical prediction and simulation of spectroscopic signatures (such as IR, Raman, or NMR spectra) for this compound. Such simulations are typically performed using quantum chemical calculations (e.g., DFT) to complement experimental data, aiding in the assignment of spectral bands and providing insight into the molecule's vibrational modes and electronic structure. Without dedicated computational studies, a data table of theoretical versus experimental spectroscopic values cannot be compiled.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary site for functionalization, readily undergoing reactions typical of aromatic amines.
Amine Functionalization (e.g., Schiff Base Formation)
The primary amino group of the aniline moiety is a nucleophilic center that can react with various electrophiles. A prominent example of this reactivity is the condensation reaction with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the reaction with thiophene-2-carbaldehyde (B41791) in ethanol (B145695) can yield the corresponding Schiff base. researchgate.net The formation of Schiff bases is often catalyzed by acids or bases and can be a crucial step in the synthesis of more complex heterocyclic systems and metal complexes. nih.govnih.govkashanu.ac.irresearchgate.net
The general mechanism for Schiff base formation involves the following steps:
Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of an aldehyde or ketone.
Proton transfer to form a carbinolamine intermediate.
Protonation of the hydroxyl group followed by elimination of a water molecule to form an iminium ion.
Deprotonation to yield the final Schiff base.
This amine functionalization is a key strategy for creating diverse molecular architectures. nih.gov
Electrophilic Aromatic Substitution on the Aniline Ring
The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. However, the directing effect of the substituents must be considered. The amino group is an ortho-, para-director, while the thiophenylethynyl group at the meta position will also influence the regioselectivity of the substitution. The outcome of such reactions will depend on the specific electrophile and reaction conditions. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. This can be used to control the position of substitution. Diazonium salts, formed from the reaction of primary amines with nitrous acid, are versatile intermediates for introducing a variety of substituents onto the aniline ring. tib.eu
Reactions Involving the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). pearson.comwikipedia.org
Electrophilic Aromatic Substitution on the Thiophene Ring
Electrophilic substitution on the thiophene ring of 3-[2-(Thiophen-2-yl)ethynyl]aniline preferentially occurs at the C5 position (the position adjacent to the sulfur atom and remote from the ethynyl (B1212043) linkage), which is the most activated site. If the C5 position is blocked, substitution may occur at the C3 position. Common electrophilic substitution reactions for thiophene include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. researchgate.net The reaction conditions are typically milder than those required for benzene. pearson.com For example, acylation can often be carried out using an acid anhydride (B1165640) with a mild Lewis acid catalyst. The mechanism involves the attack of the electrophile on the thiophene ring to form a resonance-stabilized carbocation (a sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net
Transformations of the Ethynyl Linkage
The carbon-carbon triple bond of the ethynyl linkage is a highly versatile functional group that can participate in a variety of transformations, most notably cyclization reactions to form fused heterocyclic systems.
Cyclization Reactions to Form Fused Heterocycles (e.g., Indoles, Quinolines, Benzothiophenes)
The strategic positioning of the ethynyl group adjacent to the aniline and thiophene moieties facilitates intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic structures.
Indole (B1671886) Synthesis: The Larock indole synthesis provides a powerful method for constructing indoles from o-haloanilines and alkynes via a palladium-catalyzed annulation. youtube.com While the starting material is not a haloaniline, related palladium-catalyzed cyclizations of o-alkynylanilines are known to produce indoles. These reactions proceed through a sequence of oxidative addition, alkyne insertion, and reductive elimination. Modifications of this approach could potentially be applied to this compound. Other methods for indole synthesis from substituted anilines exist, such as the Fischer, Bartoli, and Gassman syntheses, though their direct applicability to this specific substrate would require investigation. youtube.com Iodine-promoted C2-amination of indole rings is another synthetic route. rsc.org 3-Substituted indolin-2-ones are also a focus of research. nih.gov
Quinoline (B57606) Synthesis: Quinolines can be synthesized through various methods, many of which involve the cyclization of appropriately substituted anilines. purdue.edu The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. du.edu.egrsc.org While the subject compound does not possess a carbonyl group, derivatization of the aniline or ethynyl group could lead to a suitable precursor for Friedländer-type cyclizations. Other classical methods include the Skraup, Doebner-von Miller, and Combes syntheses. rsc.orgorganic-chemistry.org More contemporary approaches utilize transition-metal catalysis to construct the quinoline core. rsc.org For example, 1,5-hydride transfer-triggered cyclizations are a robust method for synthesizing tetrahydroquinolines. nih.govnih.gov
Benzothiophene (B83047) Synthesis: The presence of the thiophene ring and the ethynyl linker allows for the construction of benzothiophene derivatives. wikipedia.org One common strategy involves the electrophilic cyclization of o-alkynylthioanisoles. nih.gov Although the subject molecule is not a thioanisole, transformation of the thiophene sulfur is a potential route. Another approach is the palladium-catalyzed coupling of a terminal alkyne with an iodoaryl compound, which is a key step in many benzothiophene syntheses. The Fiesselmann thiophene synthesis is also a useful method for constructing thieno[3,2-b]thiophene (B52689) derivatives. beilstein-journals.org The cyclization can also be mediated by electrophilic sulfur reagents. nih.gov
Table of Reaction Products and Conditions
| Reaction Type | Reactant(s) | Key Reagents/Catalysts | Product Type |
|---|---|---|---|
| Schiff Base Formation | Aldehydes/Ketones | Acid or Base catalyst | Imines (Schiff Bases) |
| Electrophilic Aromatic Substitution (Aniline) | Electrophiles (e.g., HNO3, SO3, Br2) | Varies (e.g., H2SO4) | Substituted Anilines |
| Electrophilic Aromatic Substitution (Thiophene) | Electrophiles (e.g., Ac2O, NBS) | Mild Lewis Acids | Substituted Thiophenes |
| Indole Synthesis | - (Intramolecular) | Palladium catalyst | Indole derivatives |
| Quinoline Synthesis | - (Intramolecular, possibly after modification) | Acid or Metal catalyst | Quinoline derivatives |
| Benzothiophene Synthesis | - (Intramolecular) | Palladium catalyst or Electrophilic sulfur | Benzothiophene derivatives |
Hydration and Other Addition Reactions
The carbon-carbon triple bond in this compound is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and the construction of more complex molecular scaffolds.
Hydration: The addition of water across the alkyne, known as hydration, is a fundamental transformation. While specific studies on the hydration of this compound are not extensively documented in publicly available literature, the reaction can be predicted to follow established mechanisms for alkyne hydration. Typically, this reaction is catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. The reaction proceeds via a Markovnikov addition, where the initial enol intermediate rapidly tautomerizes to the more stable ketone. In the case of this compound, this would theoretically yield 1-(thiophen-2-yl)-2-(3-aminophenyl)ethan-1-one.
It is important to note that the reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction's efficiency and selectivity.
Other Addition Reactions: Beyond hydration, the ethynyl group is amenable to various other addition reactions. These include, but are not limited to:
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond would lead to the formation of vinyl halides. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) can often be controlled by the reaction conditions.
Halogenation: The addition of halogens (X₂, where X = Cl, Br) would result in the formation of di- or tetra-haloalkenes.
Nucleophilic Addition: The electron-rich nature of the alkyne makes it susceptible to nucleophilic attack, particularly when activated by an appropriate catalyst. While the aniline moiety within the same molecule is a nucleophile, intermolecular nucleophilic additions with other reagents are also conceivable.
A summary of potential addition reactions is presented in Table 1.
| Reaction Type | Reagents | Potential Product |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(thiophen-2-yl)-2-(3-aminophenyl)ethan-1-one |
| Hydrohalogenation | HX (X = Cl, Br, I) | 3-(2-halo-2-(thiophen-2-yl)vinyl)aniline |
| Halogenation | X₂ (X = Cl, Br) | 3-(1,2-dihalo-2-(thiophen-2-yl)vinyl)aniline |
Table 1: Potential Addition Reactions of this compound
Formation of Coordination Complexes and Organometallic Derivatives
The presence of multiple potential coordination sites—the aniline nitrogen, the thiophene sulfur, and the π-system of the alkyne—makes this compound an intriguing ligand for the synthesis of coordination complexes and organometallic derivatives.
The lone pair of electrons on the nitrogen atom of the aniline group can readily coordinate to a variety of metal centers. Similarly, the sulfur atom in the thiophene ring possesses lone pairs that can participate in coordination. The ability of both the nitrogen and sulfur atoms to act as donors could allow the molecule to function as a bidentate ligand, forming stable chelate rings with metal ions.
Furthermore, the carbon-carbon triple bond can interact with transition metals through π-coordination. This type of interaction is common in organometallic chemistry and can lead to the formation of various organometallic complexes. The specific nature of the metal-ligand interaction would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.
While specific examples of coordination complexes and organometallic derivatives of this compound are not widely reported, the principles of coordination chemistry suggest that this compound could form complexes with a range of transition metals, including but not limited to palladium, platinum, gold, copper, and rhodium. The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal precursor in an appropriate solvent.
The resulting metal complexes could exhibit interesting catalytic, optical, or electronic properties, making them targets for further investigation in materials science and catalysis.
A table of potential coordinating atoms and the types of metal complexes that could be formed is provided below.
| Coordinating Atom(s) | Potential Metal Ions | Type of Complex |
| Aniline Nitrogen (N) | Pd(II), Pt(II), Cu(I), Au(I) | Monodentate or bridging complexes |
| Thiophene Sulfur (S) | Pd(II), Pt(II), Rh(I) | Monodentate or bridging complexes |
| Nitrogen and Sulfur (N, S) | Pd(II), Pt(II) | Bidentate chelate complexes |
| Alkyne (π-system) | Pd(0), Pt(0), Co₂(CO)₈ | π-Complexes |
Table 2: Potential Coordination Modes and Metal Complexes of this compound
Exploration of Advanced Material Science and Optoelectronic Relevance
Design Principles for Conjugated Systems Incorporating Ethynyl-Thiophene-Aniline Units
The design of conjugated systems featuring ethynyl-thiophene-aniline units is fundamentally guided by the principles of molecular engineering to achieve desired electronic and photophysical properties. The core concept revolves around the creation of a donor-π-acceptor (D-π-A) framework, where the aniline (B41778) group typically serves as the electron donor (D), the thiophene (B33073) ring as part of the π-conjugated bridge (π), and in many cases, an additional electron-accepting group is incorporated to complete the triad.
The ethynyl (B1212043) linker plays a crucial role in this design. Its linear and rigid nature ensures effective π-orbital overlap along the molecular backbone, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor. This extended conjugation is a key determinant of the material's optical and electronic properties. Thiophene, with its lower delocalization energy compared to benzene (B151609), is often preferred as the π-spacer as it can enhance the effective conjugation length.
Furthermore, the specific substitution pattern on the aniline and thiophene rings provides a versatile tool for fine-tuning the properties of the resulting material. For instance, attaching different functional groups can modulate the electron-donating or -accepting strength, thereby influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strategic placement of substituents can also impact the planarity of the molecule, which in turn affects the extent of π-conjugation.
Electronic Structure Modulation for Tunable Optoelectronic Properties
The ability to modulate the electronic structure of molecules based on the ethynyl-thiophene-aniline scaffold is central to their application in optoelectronic devices. By systematically altering the molecular components, researchers can achieve a high degree of control over their absorption, emission, and charge transport characteristics.
"Push-Pull" Chromophore Design
A prominent strategy for tuning optoelectronic properties is the "push-pull" chromophore design. rsc.org In this approach, a strong electron-donating group (the "push" component, such as an aniline derivative) is connected to a strong electron-accepting group (the "pull" component) through a π-conjugated bridge, which includes the thiophene and ethynyl moieties. rsc.org This arrangement creates a significant dipole moment and facilitates intramolecular charge transfer upon photoexcitation.
The strength of the donor and acceptor groups directly influences the energy of the ICT band, which is observed in the absorption spectrum. By employing a variety of donor and acceptor groups, the absorption and emission wavelengths can be systematically shifted across the visible and near-infrared regions of the electromagnetic spectrum. For example, using a stronger acceptor will generally lead to a red-shift (a shift to longer wavelengths) in the absorption maximum. This tunability is highly desirable for applications such as organic light-emitting diodes (OLEDs) and organic solar cells, where matching the material's absorption or emission profile to specific requirements is crucial. rsc.orgeurekalert.org
Luminescence and Fluorescence Properties
Derivatives of ethynyl-thiophene-aniline are often designed to exhibit strong luminescence and fluorescence. eurekalert.org The efficiency of these processes is intimately linked to the molecular structure and the surrounding environment. The quantum yield of fluorescence, a measure of the efficiency of light emission, can be influenced by factors such as the rigidity of the molecule and the nature of the solvent.
The introduction of the ethynyl linker contributes to a more rigid and planar structure, which can reduce non-radiative decay pathways and enhance fluorescence. The choice of donor and acceptor groups in a push-pull system also plays a critical role. A well-designed push-pull chromophore can exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. This is advantageous for applications in fluorescent probes and sensors, as it minimizes self-absorption. The emission color can be tuned from blue to red by modifying the donor and acceptor strengths, as well as the length of the π-conjugated system. rsc.org
Strategies for Non-Linear Optical (NLO) Material Development
The development of materials with significant non-linear optical (NLO) properties is a key area of research for applications in telecommunications, optical data storage, and optical information processing. The ethynyl-thiophene-aniline framework is a promising scaffold for creating second-order NLO chromophores.
The key to achieving a large second-order NLO response (measured by the molecular hyperpolarizability, β) is to create a molecule with a large change in dipole moment upon excitation. thieme-connect.de The push-pull design is again central to this strategy. A strong donor (aniline) and a strong acceptor connected by an efficient π-bridge (ethynyl-thiophene) can lead to a significant charge redistribution upon excitation, resulting in a large β value. researchgate.net
Strategies for enhancing the NLO properties of these materials include:
Increasing Donor and Acceptor Strength: Utilizing more potent electron-donating and -withdrawing groups directly enhances the push-pull character and, consequently, the NLO response. researchgate.net
Extending Conjugation Length: Increasing the length of the π-system, for instance by incorporating multiple thiophene units, can also lead to an increase in β.
Structural Modification: The introduction of branched structures or side-chain modifications to the thiophene bridge can influence the NLO properties by altering the electronic coupling and molecular packing. rsc.org
Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new chromophores and to guide their rational design.
Potential in Organic Electronic Devices (e.g., Solar Cells, Transistors, LEDs, Sensors)
The tunable electronic and photophysical properties of materials based on 3-[2-(Thiophen-2-yl)ethynyl]aniline make them highly promising candidates for a variety of organic electronic devices. eurekalert.org
Organic Solar Cells (OSCs): In OSCs, these compounds can function as the donor material in the active layer. Their broad absorption spectra, tunable energy levels, and good charge transport characteristics are all desirable for efficient light harvesting and charge separation. The ability to engineer the HOMO and LUMO levels allows for better matching with the energy levels of the acceptor material, which is crucial for maximizing the open-circuit voltage of the solar cell. eurekalert.org
Organic Field-Effect Transistors (OFETs): The rigid, planar structure and extended π-conjugation of these materials can facilitate efficient intermolecular charge transport, a key requirement for the active layer in OFETs. By modifying the molecular structure, it is possible to tune the charge carrier mobility and the on/off ratio of the transistor.
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable emission colors of ethynyl-thiophene-aniline derivatives make them suitable for use as emissive materials in OLEDs. eurekalert.org By carefully designing the molecule, it is possible to achieve high quantum efficiencies and to produce a wide range of colors for display applications.
Sensors: The sensitivity of the electronic and photophysical properties of these compounds to their local environment can be exploited for the development of chemical and biological sensors. For example, the binding of an analyte to a functionalized ethynyl-thiophene-aniline derivative could induce a change in its absorption or fluorescence spectrum, providing a detectable signal.
Future Research Directions and Methodological Innovations
Development of Novel Synthetic Pathways
Future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 3-[2-(Thiophen-2-yl)ethynyl]aniline and its analogues. While traditional cross-coupling reactions have been the mainstay for synthesizing such compounds, emerging methodologies could offer significant advantages.
Potential Future Synthetic Approaches:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | Reduces the need for pre-functionalized starting materials, leading to higher atom economy and fewer synthetic steps. | Development of selective catalysts for the direct coupling of thiophenes with anilines. |
| Flow Chemistry | Enables precise control over reaction parameters, improves safety and scalability, and allows for the rapid optimization of reaction conditions. | Design and optimization of microreactor systems for the continuous production of this compound. |
| Photocatalysis | Utilizes visible light to drive chemical reactions under mild conditions, offering a greener alternative to traditional heating. | Identification of suitable photoredox catalysts that can efficiently mediate the desired bond formations. |
Detailed research in this area would involve systematic screening of catalysts, solvents, and reaction conditions to maximize yields and minimize by-products. The development of one-pot procedures that combine multiple synthetic steps would also be a significant goal.
Advanced Spectroscopic Characterization Beyond Conventional Methods
While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the electronic and structural properties of this compound requires the application of more advanced methods.
Future spectroscopic studies could include:
Ultrafast Transient Absorption Spectroscopy: To probe the dynamics of excited states on femtosecond to picosecond timescales, providing insights into photophysical processes relevant to optoelectronic applications.
Two-Dimensional Infrared (2D-IR) Spectroscopy: To investigate vibrational coupling and energy transfer dynamics within the molecule, offering a detailed picture of its conformational landscape.
Single-Molecule Spectroscopy: To study the properties of individual molecules, revealing heterogeneities that are averaged out in bulk measurements.
These advanced techniques will provide a more complete picture of the molecule's behavior, which is crucial for its application in sophisticated technologies.
Integration of Machine Learning in Computational Chemistry for Predictive Modeling
The use of machine learning (ML) in conjunction with computational chemistry presents a powerful tool for accelerating the discovery and optimization of new materials based on the this compound scaffold.
Potential Applications of Machine Learning:
| Application Area | Machine Learning Approach | Predicted Properties |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Electronic properties (e.g., band gap, charge mobility), solubility, and thermal stability. |
| Reaction Optimization | Bayesian optimization and other algorithms | Optimal reaction conditions (e.g., temperature, catalyst loading) for maximizing synthetic yield. |
| De Novo Design | Generative models (e.g., variational autoencoders, generative adversarial networks) | Novel derivatives with tailored properties for specific applications. |
By training ML models on existing experimental and computational data, researchers can create predictive tools that can guide experimental efforts, saving time and resources.
Exploration of Self-Assembly and Supramolecular Architectures
The planar, rigid structure of this compound makes it an excellent candidate for the construction of well-defined supramolecular assemblies. The presence of the aniline (B41778) group also provides a handle for hydrogen bonding and other non-covalent interactions.
Future research in this area could explore:
Liquid Crystal Formation: Investigation of the potential for derivatives of this compound to form liquid crystalline phases, which are of interest for display technologies.
Organic Frameworks: Use of the molecule as a building block for the construction of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) with porous structures for applications in gas storage and catalysis.
Self-Assembled Monolayers: Formation of ordered monolayers on surfaces, which could be used to modify the electronic properties of substrates for applications in molecular electronics.
The ability to control the assembly of molecules into larger, functional structures is a key goal of modern materials science.
Rational Design of Derivatives for Specific Academic Research Applications
The core structure of this compound can be systematically modified to create a library of derivatives with tailored properties for a range of academic research applications.
Examples of Derivative Design for Research Applications:
| Application | Design Strategy | Target Property |
| Fluorescent Probes | Introduction of specific binding sites or environmentally sensitive fluorophores. | Selective detection of ions, small molecules, or biomolecules. |
| Molecular Wires | Polymerization or end-capping with conductive groups. | Enhanced charge transport for molecular electronics. |
| Photosensitizers | Incorporation of heavy atoms to promote intersystem crossing. | Efficient generation of singlet oxygen for photodynamic therapy research. |
The rational design of such derivatives, guided by computational modeling and a deep understanding of structure-property relationships, will be a key driver of innovation in this field.
Q & A
Q. What are the common synthetic routes for preparing 3-[2-(Thiophen-2-yl)ethynyl]aniline, and how can reaction conditions be optimized?
The synthesis of this compound typically involves Sonogashira coupling, where an aniline derivative reacts with a thiophene-containing alkyne. Key parameters include catalyst selection (e.g., Pd/Cu systems), solvent polarity, and reaction temperature. For example, analogous thiophene-alkyne compounds have been synthesized using water as a solvent under reflux with sulfosalicylic acid (SSA) as a catalyst (0.11 mol%), achieving high yields . Optimization may involve adjusting stoichiometry, catalyst loading, or microwave-assisted heating to reduce reaction time.
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the ethynyl bridge and thiophene-aniline moieties. Infrared (IR) spectroscopy identifies alkyne (C≡C) stretches (~2100 cm⁻¹) and NH₂ bending modes. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural proof, as seen in related thiophene-imine compounds .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
The compound’s solubility depends on solvent polarity: it is likely soluble in DMSO or THF but poorly in water. Stability studies should assess sensitivity to light, oxygen, and moisture. Thiophene derivatives are prone to oxidation, so storage under inert gas (e.g., argon) and use of stabilizers like BHT may be necessary. Safety data for analogous thiophene compounds recommend handling in well-ventilated areas due to potential respiratory irritation .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound, and what contradictions might arise between experimental and theoretical data?
Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, charge distribution, and conjugation effects. Discrepancies may arise between predicted and observed UV-Vis absorption maxima due to solvent effects or intermolecular interactions. For example, theoretical bandgaps for thiophene-alkyne systems often underestimate experimental values by 0.2–0.5 eV, requiring calibration with empirical data .
Q. What strategies resolve contradictions in reactivity data during derivatization of this compound?
Conflicting reactivity outcomes (e.g., unexpected byproducts in cross-coupling reactions) may stem from steric hindrance at the ethynyl position or competing side reactions. Systematic variation of protecting groups (e.g., acetylating the aniline NH₂) can mitigate undesired pathways. Chromatographic and kinetic studies (e.g., monitoring via TLC or HPLC) help identify intermediates, as demonstrated in the synthesis of bis(indole)-thiophene derivatives .
Q. How does the compound’s structure influence its application in optoelectronic materials or drug discovery?
The ethynyl group enhances π-conjugation, making it suitable for organic semiconductors. In drug discovery, the thiophene-aniline scaffold shows promise in anticancer agents, where structural analogs inhibit kinase pathways. For instance, bis(indole)-thiophene derivatives exhibited IC₅₀ values <10 µM against breast cancer cell lines, attributed to hydrophobic interactions and hydrogen bonding .
Q. What methodologies validate the compound’s purity and quantify trace impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities, while elemental analysis confirms C/H/N/S ratios. For trace metal analysis (e.g., residual Pd from catalysis), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s photophysical properties?
- UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to assess solvatochromism.
- Fluorescence Quenching : Titrate with electron-deficient molecules (e.g., nitroaromatics) to study charge-transfer interactions.
- Time-Resolved Spectroscopy : Determine excited-state lifetimes using femtosecond lasers, as applied to thiophene-based polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
